2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione

Pharmaceutical Impurity Profiling Structural Elucidation LC-MS Characterization

Generic impurity standards fail EP system suitability criteria for primaquine analysis. Primaquine EP Impurity D (CAS 83532-78-9) is the exact EP-specified reference standard with a unique phthalimide (isoindole-1,3-dione) chromophore ensuring unambiguous peak identification. • EP-compliant reference standard; certified purity ≥95% (HPLC) with full COA documentation • Distinct RRT and resolution factor vs. quinocide (Impurity A) and parent drug • Racemic mixture; MW 389.45 g/mol; supports ICH Q2(R1) method validation and ICH Q1A(R2) forced degradation studies

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
CAS No. 83532-78-9
Cat. No. B12787588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione
CAS83532-78-9
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(CCCN1C(=O)C2=CC=CC=C2C1=O)NC3=C4C(=CC(=C3)OC)C=CC=N4
InChIInChI=1S/C23H23N3O3/c1-15(25-20-14-17(29-2)13-16-8-5-11-24-21(16)20)7-6-12-26-22(27)18-9-3-4-10-19(18)23(26)28/h3-5,8-11,13-15,25H,6-7,12H2,1-2H3
InChIKeyGMLHFCVCADYDMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Primaquine EP Impurity D Reference Standard


2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione (CAS 83532-78-9), designated as Primaquine EP Impurity D, is a fully characterized process-related impurity of the 8-aminoquinoline antimalarial drug primaquine. It is listed in the European Pharmacopoeia (EP) monograph for primaquine diphosphate and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during API manufacturing and finished product release [1]. The compound is supplied as a racemic mixture with a molecular formula of C₂₃H₂₃N₃O₃ and molecular weight of 389.45 g/mol, featuring a phthalimide (isoindole-1,3-dione) moiety N-linked to a 4-amino-1-methylbutyl side chain that terminates at the 8-position of 6-methoxyquinoline [2].

Why In-Class Analogs Cannot Substitute for Primaquine EP Impurity D


Unlike positional isomers such as quinocide (Impurity A, CAS 525-61-1) or oxidative degradants like carboxyprimaquine (CAS 77229-68-6), Primaquine EP Impurity D carries a unique phthalimide (isoindole-1,3-dione) group that confers distinct chromatographic retention, UV absorption properties, and mass spectrometric fragmentation patterns [1]. Generic substitution with an unqualified analogue or a different primaquine-related substance will fail system suitability criteria prescribed in EP and USP monographs, as the relative retention time (RRT), resolution factor, and signal response factor are compound-specific parameters that must be calibrated using the exact EP reference standard [2]. Furthermore, the phthalimide-bearing structure exhibits a distinct monoamine oxidase (MAO) inhibition profile—showing selective MAO-B inhibition (IC₅₀ = 4.89 μM) with negligible MAO-A activity (IC₅₀ > 100 μM)—that is absent in the parent drug primaquine and cannot be inferred from in-class 8-aminoquinoline analogs [3].

Primaquine EP Impurity D vs Closest Analogs: Quantitative Evidence


Phthalimide Moiety vs 8-Aminoquinoline Core

Primaquine EP Impurity D (CAS 83532-78-9) is structurally differentiated from the major pharmacopoeial impurity quinocide (Impurity A, CAS 525-61-1) by the presence of a phthalimide (isoindole-1,3-dione) group in place of a primary amine terminus. This structural divergence results in a molecular formula of C₂₃H₂₃N₃O₃ (MW 389.45 g/mol) for Impurity D versus C₁₅H₂₁N₃O (MW 259.35 g/mol) for quinocide, a mass difference of +130.10 Da [1]. The phthalimide chromophore shifts the UV λmax and alters the MS/MS fragmentation pathway, enabling unambiguous discrimination in HPLC-PDA and LC-MS/MS workflows. The predicted LogP of Impurity D is substantially higher than that of quinocide, translating to longer reversed-phase retention and requiring gradient elution with higher organic modifier content for acceptable peak shape .

Pharmaceutical Impurity Profiling Structural Elucidation LC-MS Characterization

MAO-B Selectivity over MAO-A

In a fluorescence-based in vitro assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, Primaquine EP Impurity D exhibited marked selectivity for MAO-B (IC₅₀ = 4.89 μM, i.e., 4.89 × 10³ nM) over MAO-A (IC₅₀ > 100 μM, i.e., >1.00 × 10⁵ nM), yielding a selectivity ratio of >20-fold [1]. This contrasts with the parent drug primaquine, which is known to inhibit both MAO isoforms with relatively balanced potency and is associated with clinical hemolytic risk in G6PD-deficient patients via redox-active metabolites . The phthalimide-containing impurity's preferential MAO-B engagement suggests a distinct off-target pharmacology profile that cannot be extrapolated from the parent 8-aminoquinoline scaffold.

Monoamine Oxidase Inhibition Off-Target Pharmacology In Vitro Toxicology

Certified Purity and Full Characterization

Commercially available Primaquine EP Impurity D reference standard (Toronto Research Chemicals, Cat. No. TRC-M267030) is supplied with a certified purity of >95% by HPLC and a comprehensive Certificate of Analysis (COA) including HPLC chromatogram, MS, ¹H-NMR, and IR data [1]. Pharmaceutical impurity reference standard suppliers (Pharmaffiliates, Veeprho, Clearsynth) provide Impurity D at purity levels of 95%+ (HPLC) with a full Structure Elucidation Report (SER) and COA, meeting regulatory requirements of USP, EMA, JP, and BP [2]. In contrast, non-certified or in-house synthesized primaquine impurities often lack validated purity assignment and traceable characterization data, introducing uncertainty in quantitative impurity methods where the reference standard must be used as an external calibrant.

Reference Standard Certification HPLC Purity Analysis Regulatory Compliance

Dicondensate Intermediate Synthetic Accessibility

Chinese Patent CN113248431 (2021) describes a scalable synthesis of the dicondensate precursor to Impurity D, achieving a 90.4% isolated yield under optimized conditions (Na₂CO₃, toluene, 140–150 °C, 20 min reaction time followed by acidic workup) . This yield is substantially higher than the 47% overall yield reported for the three-step primaquine synthesis via phthalimide intermediates in a recent batch process [1]. The high-yielding dicondensate formation enables cost-effective production of Impurity D reference material at multi-gram scale for pharmaceutical quality control laboratories. Furthermore, understanding the synthetic origin of this impurity—arising from incomplete phthalimido deprotection during primaquine API manufacture—allows process chemists to implement targeted control strategies (e.g., extended methylaminolysis time, elevated temperature) to suppress its formation below the EP threshold.

Process Chemistry Dicondensate Synthesis Impurity Control Strategy

Primaquine EP Impurity D Research & Procurement Applications


Analytical Method Validation & System Suitability

Primaquine EP Impurity D is procured as a pharmacopoeial reference standard for HPLC/UPLC method validation in primaquine diphosphate API and finished product release testing. Its unique phthalimide chromophore and molecular weight (389.45 g/mol) ensure unambiguous peak identification and resolution from the parent drug, quinocide (Impurity A), and other related substances under EP-specified gradient conditions . Certified purity >95% (HPLC) with full COA documentation supports method linearity, accuracy, and specificity validation as required by ICH Q2(R1) guidelines .

Forced Degradation & Stability-Indicating Method Development

The phthalimide-bearing impurity serves as a key marker in forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate the stability-indicating capability of HPLC methods. Its distinct retention time and UV absorption profile, combined with its known synthetic origin as an incomplete deprotection product, enable correlation of degradation pathways with process-related impurity formation, supporting ICH Q1A(R2) stability protocols .

MAO-B Selectivity Screening for Genotoxic Risk Assessment

The documented MAO-B selective inhibition profile of Impurity D (IC₅₀ = 4.89 μM for MAO-B; >100 μM for MAO-A) provides a characterized biological fingerprint for in silico and in vitro impurity qualification per ICH M7 guidelines. This data enables regulatory toxicology assessments to distinguish the phthalimide-containing impurity from the redox-active parent drug primaquine when establishing permissible daily exposure (PDE) limits .

Process Development & Impurity Fate-Mapping

The high-yielding synthetic route to Impurity D (90.4% dicondensate yield, CN113248431) enables kilogram-scale production of reference material for process development studies. Knowledge of the impurity's origin at the phthalimido deprotection step allows process chemists to design control strategies targeting residual Impurity D below the EP threshold, directly supporting quality-by-design (QbD) approaches in primaquine API manufacturing .

Quote Request

Request a Quote for 2-[4-[(6-Methoxy-8-quinolinyl)amino]pentyl]-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.